molecular formula C19H22N2O3S B495000 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-30-4

1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B495000
CAS No.: 873580-30-4
M. Wt: 358.5g/mol
InChI Key: VFWDGJBZSYHZLV-UHFFFAOYSA-N
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Description

1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group attached to an imidazole ring, which is further substituted with ethoxy, dimethyl, and phenyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride.

    Formation of Imidazole Ring: This intermediate is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions to form the desired product.

    Reaction Conditions: Common reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems can also ensure precise control over reaction conditions, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

  • 1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-4-piperidinecarboxamide
  • 1-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)-2-ethylpiperidine

Comparison:

  • Structural Differences: While these compounds share the sulfonyl and ethoxy groups, they differ in the nature of the heterocyclic ring and additional substituents.
  • Unique Properties: 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its imidazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-24-17-13-18(15(3)12-14(17)2)25(22,23)21-11-10-20-19(21)16-8-6-5-7-9-16/h5-9,12-13H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWDGJBZSYHZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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